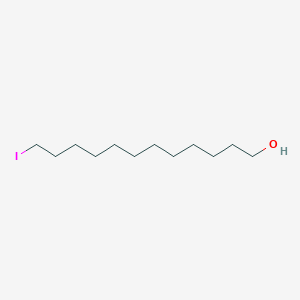

12-Iodododecan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

12-iodododecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25IO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOBHRFYMWDOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCI)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548585 | |

| Record name | 12-Iodododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57395-52-5 | |

| Record name | 12-Iodododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Bifunctional Aliphatic Compounds in Advanced Chemical Research

Bifunctional aliphatic compounds are organic molecules that possess two distinct functional groups. This characteristic makes them exceptionally valuable in advanced chemical research as they can undergo a variety of chemical transformations at two different points in the molecule. This dual reactivity allows for the stepwise or simultaneous construction of intricate molecular frameworks, which is fundamental in fields such as materials science, drug discovery, and the synthesis of fine chemicals. The presence of two functional groups enables chemists to build complex structures by forming multiple new bonds in a controlled manner, often leading to more efficient and elegant synthetic routes compared to using monofunctional precursors. These compounds serve as versatile linkers and building blocks for creating polymers, supramolecular assemblies, and biologically active molecules. researchgate.netsynquestlabs.com

Overview of Dodecanol Derivatives in Complex Organic Synthesis

Dodecan-1-ol, a 12-carbon primary alcohol, and its derivatives are important intermediates in both industrial and academic chemical synthesis. rsc.orglibretexts.org Industrially, dodecanol (B89629) is a precursor to widely used surfactants like sodium dodecyl sulfate (B86663) (SDS). guidechem.com In the realm of complex organic synthesis, the long dodecyl chain is often incorporated to impart specific properties to a target molecule, such as hydrophobicity or the ability to self-assemble. Derivatives of dodecanol are utilized in the synthesis of pharmaceuticals, fragrances, and as alkylating agents to enhance the lipophilicity of molecules. guidechem.com The functional group on the dodecanol derivative, such as a halogen or an azide, provides a reactive handle for further chemical modifications, making these compounds versatile building blocks.

Research Landscape of 12 Iodododecan 1 Ol As a Key Synthetic Intermediate

12-Iodododecan-1-ol is a prime example of a bifunctional long-chain haloalcohol. It features a primary alcohol at one end of its twelve-carbon chain and an iodine atom at the other. This structure makes it a highly useful synthetic intermediate, as the two functional groups exhibit different reactivities and can be addressed selectively in chemical reactions.

The hydroxyl group can participate in reactions typical of primary alcohols, such as esterification, etherification, or oxidation. The carbon-iodine bond, on the other hand, is a versatile functional group for forming new carbon-carbon or carbon-heteroatom bonds through reactions like nucleophilic substitution or various cross-coupling reactions.

A notable application of this compound is in the field of materials science, specifically in the synthesis of monomers for functional polymers. For instance, it has been used as a key building block in the creation of photo-responsive supramolecular polymers. In a reported synthesis, the hydroxyl group of this compound was reacted with another molecule in an etherification reaction, while the iodo group at the terminal position remained intact for potential future transformations. This strategic use of its bifunctionality highlights its role as a valuable linker for introducing a long, flexible, and functionalizable aliphatic chain into complex molecular systems.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 57395-52-5 | |

| Molecular Formula | C12H25IO | |

| Molecular Weight | 312.23 g/mol | |

| Canonical SMILES | C(CCCCCCI)CCCCCO | |

| InChI Key | PIOBHRFYMWDOST-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 20.2 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 11 | |

| Complexity | 96.3 | |

| Heavy Atom Count | 14 |

Illustrative Synthetic Application of this compound

| Reaction Type | Reactants | Product | Research Context | Source |

| Williamson Ether Synthesis | Compound 3, this compound, K2CO3 | Compound 4 (a monomer precursor) | Synthesis of a monomer for photo-responsive linear and cross-linked supramolecular polymers. |

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of this compound, a key intermediate in various organic syntheses, can be achieved through several strategic approaches. This article explores the primary methodologies for its preparation, focusing on carbon-iodine bond formation, precursor chemistry, and the optimization of reaction conditions to ensure high yields.

Derivatization and Advanced Functionalization Strategies with 12 Iodododecan 1 Ol

Synthesis of Bifunctional Dodecane (B42187) Derivatives

The distinct reactivity of the hydroxyl and iodo groups on the dodecane backbone enables the stepwise synthesis of various bifunctional derivatives.

The terminal iodide in 12-iodododecan-1-ol is a good leaving group, making it suitable for nucleophilic substitution reactions to form new carbon-heteroatom bonds. This is particularly useful for introducing long alkyl chains to aromatic and heterocyclic scaffolds.

Alkylation of Imidazoles: The alkylation of imidazoles at the 1-position is a well-established method. google.com While direct examples with p-bromoaniline are not prevalent in the searched literature, the principles of N-alkylation are broadly applicable. The reaction of an imidazole (B134444) with an alkyl halide, such as this compound, can be facilitated by a base in a non-reactive aromatic solvent. google.com The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors of both the imidazole substrate and the alkylating agent. otago.ac.nz For instance, electron-withdrawing groups on the imidazole ring affect the nucleophilicity of the nitrogen atoms, thereby directing the alkylation. otago.ac.nz The reaction conditions, such as the choice of solvent and base, also play a critical role in the outcome of the alkylation. google.comotago.ac.nz

General Alkylation Strategies: The versatility of alkyl halides in synthesis is further demonstrated by their reaction with various nucleophiles. For example, the reaction of 1,1-bis(pinacolboronate) esters with alkyl halides, including iodododecane, can be achieved using metal alkoxides to form organoboronate compounds. acs.org

Semifluorinated alkanes, which contain both a hydrocarbon and a perfluorocarbon segment, exhibit unique properties due to the combination of lipophilic and lipophobic/hydrophobic characteristics. This compound can be a precursor to such molecules.

A general and effective method for creating semifluorinated alcohols involves the triethylborane-catalyzed addition of perfluoroalkyl iodides to ω-alken-1-ols. This reaction proceeds efficiently even at low temperatures to produce iodo-substituted semifluoroalcohols. acs.org Subsequent reductive deiodination, for example using sodium borohydride (B1222165) in DMSO, yields the desired semifluoroalcohol. acs.org While this example starts with an ω-alken-1-ol, the underlying principle of introducing a fluorinated chain and then manipulating the functional groups demonstrates a pathway that could be adapted for derivatives of this compound. These semifluorinated alcohols are valuable intermediates for creating amphiphilic polymers with unique packing and solubility characteristics. acs.org

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound and its derivatives makes them excellent candidates for incorporation into larger, more complex molecular systems.

Rotaxanes: Rotaxanes are mechanically interlocked molecules consisting of a dumbbell-shaped molecule threaded through a macrocycle. The synthesis of rotaxanes often involves "capping" the ends of a linear "thread" molecule to prevent the macrocycle from dethreading. The long chain of this compound can serve as the thread component. For instance, a derivative of this compound was used in the synthesis of a monomer for photo-responsive linear and cross-linked supramolecular polymers based on host-guest interactions. rsc.org The synthesis of acs.orgrotaxanes can be achieved through various strategies, including active-metal template clipping, where a dumbbell-shaped compound is complexed with a metal and then reacted with macrocycle precursors. beilstein-journals.org The synthesis of more complex structures like beilstein-journals.orgrotaxanes has also been demonstrated through stepwise approaches. mdpi.com

Amphiphiles: Amphiphiles are molecules with both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, which can self-assemble in solution. The dodecyl chain of this compound provides the hydrophobic part, while the hydroxyl group can be the hydrophilic head or be modified to introduce other polar groups. For example, well-defined poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been modified by quaternization of the tertiary amine groups with alkyl halides like iodododecane. researchgate.net This modification increases the hydrophobic character of the polymer, leading to enhanced surface activity. researchgate.net Such amphiphilic copolymers can self-assemble into various structures, like micelles, in aqueous media. researchgate.netresearchgate.net

The reactivity of this compound allows it to be used as a monomer or an initiator in polymerization reactions.

For instance, this compound has been used in the synthesis of a monomer for creating photo-responsive linear and cross-linked supramolecular polymers. rsc.org In this work, this compound was reacted with another compound in the presence of potassium carbonate to form the desired monomer. rsc.org The resulting polymers exhibit interesting properties, such as forming supramolecular gels. rsc.org In another example, semifluoroalcohols derived from related starting materials were used to synthesize regioregular poly(p-phenylene ethynylene)s (PPEs), which are conjugated polymers. acs.org The properties of these polymers, such as solubility and packing in the solid state, are highly dependent on the nature of the side chains. acs.org

Synthesis of Alpha, Omega-Disubstituted Dodecane Derivatives for Specialized Applications

The term "alpha, omega-disubstituted" refers to molecules where both ends of a chain have been functionalized. Starting with a molecule like 1,12-dodecanediol (B52552), it is possible to selectively functionalize one alcohol group, for example by converting it to a bromide, to yield 12-bromo-dodecan-1-ol. sciencemadness.org This intermediate can then undergo further reactions at the remaining alcohol group. For example, the alcohol can be oxidized to an aldehyde, which can then participate in further synthetic transformations. prepchem.com

While direct examples starting from this compound for this specific subsection were not found in the search results, the principle of creating α,ω-disubstituted long-chain alkanes is well-established. For example, 1,12-dodecanediol can be monobrominated, and this product can be a precursor for further functionalization. sciencemadness.org

Introduction of Amino Acid Functionality on α,ω-Dihalide Scaffolds

The introduction of amino acid functionalities onto linear aliphatic chains, particularly those with functional groups at both termini such as α,ω-dihalides or their synthetic equivalents, is a valuable strategy for creating complex molecules with diverse applications. One key approach for this transformation is the alkylation of a glycine (B1666218) anion equivalent with a suitable electrophile. The compound this compound, possessing a primary iodide at one end and a primary alcohol at the other, represents an α,ω-difunctionalized scaffold that can be utilized in such synthetic strategies. The primary iodide serves as an excellent leaving group for nucleophilic substitution, making it a prime candidate for alkylation reactions to introduce the amino acid moiety.

A well-established and general method for the synthesis of α-amino acids is the amidomalonate synthesis. libretexts.orgpressbooks.publibretexts.org This method is an extension of the malonic ester synthesis and allows for the preparation of a wide variety of α-amino acids by reacting diethyl acetamidomalonate with a primary alkyl halide. libretexts.orgpressbooks.pubyoutube.com

The synthesis proceeds in three main steps:

Deprotonation: Diethyl acetamidomalonate is treated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This step creates a nucleophilic carbon center. youtube.comwikipedia.org

Alkylation: The enolate then reacts with a primary alkyl halide, such as this compound, in an SN2 reaction. This step attaches the dodecanol (B89629) backbone to the malonate structure. libretexts.orgyoutube.comwikipedia.org

Hydrolysis and Decarboxylation: The resulting alkylated intermediate is subjected to acidic hydrolysis. This process cleaves both the ester groups and the acetamido group, and the resulting β-dicarboxylic acid readily undergoes decarboxylation upon heating to yield the final α-amino acid. youtube.comwikipedia.org

While the amidomalonate synthesis is robust, the use of long-chain alkyl halides can present challenges, sometimes resulting in lower yields under classical conditions. lookchem.com To address this, modified conditions such as solid-liquid phase-transfer catalysis in the absence of a solvent, using potassium tert-butoxide as the base, have been shown to be effective for the alkylation of diethyl acetamidomalonate with electrophiles of low reactivity, including long-chain alkyl halides. lookchem.com

An alternative conceptual approach for derivatizing a molecule like this compound involves the direct N-alkylation of an existing amino acid. Research has demonstrated the successful N-alkylation of unprotected α-amino acids with long-chain alcohols, such as 1-dodecanol, using ruthenium-based catalysts. nih.gov This "borrowing hydrogen" methodology proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the amino acid. While this method uses an alcohol directly, it highlights a pathway for connecting long aliphatic chains to the nitrogen atom of an amino acid.

The following table summarizes the key aspects of the amidomalonate synthesis for introducing amino acid functionality.

| Step | Reagents & Conditions | Intermediate/Product | Key Transformation |

| Deprotonation | Diethyl acetamidomalonate, Sodium Ethoxide (NaOEt) in Ethanol | Enolate of diethyl acetamidomalonate | Formation of a nucleophilic carbon |

| Alkylation | Enolate, this compound | Diethyl 2-acetamido-2-(12-hydroxydodecyl)malonate | C-C bond formation via SN2 reaction |

| Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl), Heat | 2-Amino-13-hydroxytridecanoic acid | Formation of the final α-amino acid |

Advanced Spectroscopic and Spectrometric Characterization in 12 Iodododecan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 12-Iodododecan-1-ol in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment of each proton and carbon atom can be mapped, confirming the molecular structure and providing information on its conformation.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical structure of this compound. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons closest to the electron-withdrawing hydroxyl and iodo groups exhibit the most downfield chemical shifts. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) are expected to appear as a triplet around 3.64 ppm. Similarly, the methylene protons adjacent to the iodine atom (ICH₂-) are anticipated to resonate as a triplet around 3.20 ppm. The large central portion of the alkyl chain consists of multiple overlapping methylene proton signals, typically appearing in the range of 1.25-1.82 ppm.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving a distinct signal. The carbon atom bonded to the hydroxyl group (C-1) is expected to have a chemical shift of approximately 63.1 ppm. The carbon atom attached to the iodine atom (C-12) will be significantly shielded and is predicted to appear at a much lower chemical shift, around 7.2 ppm. The remaining methylene carbons of the long alkyl chain will resonate in the region of 25-34 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-CH₂OH) | 3.64 (t) | 63.1 |

| 2 (-CH₂-) | 1.57 (m) | 32.8 |

| 3-9 (-(CH₂)₇-) | 1.27 (m) | 29.6-29.4 |

| 10 (-CH₂-) | 1.40 (m) | 28.7 |

| 11 (-CH₂-) | 1.82 (m) | 30.5 |

| 12 (ICH₂-) | 3.20 (t) | 7.2 |

Note: Predicted values are based on spectral data of similar long-chain functionalized alkanes. 't' denotes a triplet and 'm' denotes a multiplet.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in unambiguously assigning the proton signals and elucidating the spatial relationships between protons.

A ¹H-¹H COSY spectrum of this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comyoutube.com For instance, the triplet at ~3.64 ppm (H-1) would show a cross-peak with the multiplet at ~1.57 ppm (H-2). Similarly, the triplet at ~3.20 ppm (H-12) would be correlated with the multiplet at ~1.82 ppm (H-11). Following these correlations along the carbon chain allows for a complete assignment of all the methylene proton signals.

A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgcolumbia.edu For a flexible molecule like this compound, NOESY can reveal through-space interactions that provide insights into its conformational preferences in solution. For example, correlations between protons on non-adjacent methylene groups could indicate folding of the alkyl chain.

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. nih.govnih.gov In positive-ion mode ESI-MS, the molecule is often observed as a protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

High-Resolution ESI-MS (HR-ESI-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule with a high degree of confidence. This is crucial for confirming the identity of this compound and ensuring its purity.

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer to obtain structural information. The fragmentation patterns observed are characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules or radicals. chemguide.co.uklibretexts.orglibretexts.org

Common fragmentation pathways for long-chain primary alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond alpha to the hydroxyl group. For iodoalkanes, a prominent fragmentation is the loss of an iodine atom or a hydrogen iodide molecule.

Table 2: Expected Key Fragmentation Ions of this compound in Mass Spectrometry

| m/z Value | Proposed Fragment | Description |

| 312 | [C₁₂H₂₅I]⁺ | Molecular Ion (M⁺) |

| 295 | [C₁₂H₂₆O]⁺ | Loss of I |

| 185 | [C₁₂H₂₅O]⁺ | Loss of HI |

| 169 | [C₁₂H₂₅]⁺ | Loss of I and H₂O |

| 127 | [I]⁺ | Iodine cation |

X-ray Diffraction (XRD) Studies for Solid-State Structural Analysis

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in the solid state. For a crystalline sample of this compound, single-crystal or powder XRD can provide detailed information about its crystal structure, including unit cell dimensions, space group, and the packing of the molecules in the crystal lattice.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. This includes unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms. carleton.eduuwaterloo.camdpi.com The resulting atomic or molecular structure is the fundamental basis for understanding the chemical and physical properties of a material. carleton.eduuwaterloo.ca

Table 1: Representative Crystallographic Data for a Long-Chain n-Alkane

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 4.96 |

| b (Å) | 7.42 |

| c (Å) | 59.83 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Data for n-tetratetracontane (C44H90) is presented as an illustrative example of a long-chain alkane.

Powder X-ray Diffraction for Crystalline Phases in Derived Materials

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the crystalline phases of materials that cannot be grown as single crystals of sufficient size or quality. nih.govrsc.org It is particularly useful for analyzing polycrystalline materials, including self-assembled monolayers and other derived materials of this compound. The technique provides information on the crystalline structure, phase purity, and average crystallite size of the sample. frontiersin.org

In the context of materials derived from this compound, PXRD can be used to study the long-range order in self-assembled monolayers on various substrates. The diffraction patterns of such systems typically show a series of peaks at low angles, which correspond to the lamellar repeat distance of the assembled molecules. This information is crucial for determining the orientation and packing density of the molecules within the monolayer.

Table 2: Illustrative Powder X-ray Diffraction Data for a Self-Assembled Monolayer of a Long-Chain Alkanethiol on Gold

| Peak Position (2θ) | d-spacing (Å) | Miller Indices (hkl) |

|---|---|---|

| 3.8° | 23.2 | (001) |

| 7.6° | 11.6 | (002) |

| 11.4° | 7.7 | (003) |

Note: This is representative data for a long-chain alkanethiol, illustrating the type of information obtained from PXRD analysis of self-assembled monolayers.

The analysis of PXRD data for derivatives of this compound can reveal how modifications to the molecule, such as the attachment of bulky head groups, affect the packing and ordering of the alkyl chains in the solid state.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. researchgate.netrsc.org These techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum that is unique to the compound. rsc.org While both are forms of vibrational spectroscopy, they are based on different physical principles—FTIR on the absorption of infrared radiation and Raman on the inelastic scattering of monochromatic light—making them complementary techniques. rsc.org

For this compound, FTIR and Raman spectroscopy can be used to confirm the presence of its key functional groups. The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The O-H stretching vibration of the alcohol group will give rise to a broad and intense peak in the FTIR spectrum, generally in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the dodecyl chain will be observed around 2850-2960 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (alkyl) | Stretching | 2850-2960 |

| C-H (alkyl) | Bending | 1350-1470 |

| C-O | Stretching | 1000-1260 |

Raman spectroscopy is particularly useful for analyzing the conformational order of the alkyl chains in self-assembled systems. The intensity and position of certain Raman bands, such as the C-C skeletal modes, are sensitive to the trans/gauche conformational ratio of the alkyl chain.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence) for Conjugated Derivatives

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are techniques used to study molecules containing chromophores, which are parts of a molecule that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov While this compound itself does not have a strong chromophore that absorbs in the near-UV or visible range, its derivatives, where the hydroxyl group is functionalized with a chromophoric or fluorophoric moiety, can be readily studied by these techniques.

For instance, a derivative of this compound could be synthesized where the alcohol is esterified with a chromophoric acid, such as pyrenebutyric acid. Pyrene is a well-known fluorescent probe whose emission spectrum is sensitive to the local environment. cam.ac.uk The ratio of the intensities of certain vibronic bands in the pyrene fluorescence spectrum can provide information about the polarity of the microenvironment surrounding the probe.

Table 4: Representative Spectroscopic Data for a Pyrene-Labeled Dodecanol (B89629) Derivative

| Spectroscopic Parameter | Wavelength (nm) | Description |

|---|---|---|

| Absorption Maximum (λₘₐₓ) | ~345 | Characteristic of the pyrene chromophore. |

| Emission Maximum (λₑₘ) | ~375, ~395 | Monomer emission of pyrene. |

By studying the fluorescence of such labeled derivatives, researchers can gain insights into the aggregation behavior, micelle formation, and phase transitions of these molecules in solution and in self-assembled structures.

Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy for Supramolecular Assemblies)

Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology of supramolecular assemblies at the micro- and nanoscale. These techniques provide direct visual evidence of the structures formed by the self-assembly of molecules like this compound and its derivatives.

The images obtained from these microscopy techniques are crucial for correlating the molecular structure of the building blocks with the macroscopic properties of the resulting soft materials.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal transitions of materials as a function of temperature. DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This technique is highly sensitive to phase transitions, such as melting, crystallization, and solid-solid transitions. rsc.org

For this compound and its derivatives, DSC can be used to determine key thermal properties, including the melting point (Tₘ) and the enthalpy of fusion (ΔHₘ). In long-chain functionalized alkanes, multiple solid-state phases can exist, and DSC can detect the transitions between these different crystalline forms. For example, long-chain fatty alcohols often exhibit polymorphism, with different crystalline packing arrangements having distinct thermal signatures. nih.gov

Table 5: Illustrative DSC Data for a Long-Chain Fatty Alcohol

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Solid-Solid Transition | 45.2 | 48.5 | 35.8 |

| Melting | 58.1 | 60.3 | 185.2 |

Note: This is representative data for a long-chain fatty alcohol, illustrating the type of information obtained from DSC analysis.

By studying the thermal behavior of this compound and its derivatives, researchers can gain a deeper understanding of the stability of their crystalline phases and the influence of the functional groups on the intermolecular interactions that govern their solid-state properties.

Role of 12 Iodododecan 1 Ol in the Design and Synthesis of Functional Materials

Precursor for Amphiphilic Molecules and Self-Assembled Systems

The self-assembly of these molecules is driven by non-covalent interactions like hydrophobic effects, hydrogen bonding, and electrostatic forces. mdpi.comnih.govdovepress.com In aqueous environments, the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic heads remain exposed to the aqueous phase, leading to the spontaneous formation of ordered structures. ubc.caresearchgate.net This principle is harnessed to create functional systems for applications ranging from drug delivery to materials science. dovepress.comnih.gov

For instance, 12-iodododecan-1-ol has been utilized in the synthesis of photo-responsive supramolecular polymers through its reaction with other organic moieties. rsc.org In one study, it was reacted with a carboxyl-functionalized compound in the presence of potassium carbonate to form an ester, a key step in creating a monomer for a linear supramolecular polymer. rsc.org The resulting amphiphilic molecules can self-assemble into complex structures, and in some cases, form supramolecular gels. researchgate.net

Table 1: Representative Amphiphilic Molecules Synthesized from this compound

| Resulting Amphiphile Class | Synthetic Modification of this compound | Self-Assembly Behavior | Potential Application |

| Imidazolium-based Surfactant | Reaction with 1H-imidazole followed by quaternization. researchgate.net | Forms supramolecular gels in certain solvents. researchgate.net | Stimuli-responsive materials. researchgate.net |

| Photo-responsive Monomer | Esterification with a carboxyl-functionalized azobenzene (B91143) derivative. rsc.org | Forms linear and cross-linked supramolecular polymers. rsc.org | Photo-switchable materials. rsc.org |

| Gemini Surfactants | Dimerization of functionalized this compound derivatives. nih.gov | Forms stable micellar aggregates in water. nih.gov | Drug solubilization and delivery. nih.gov |

Building Block for Polymeric Structures with Tunable Properties and Architectures

The dual functionality of this compound also makes it a valuable monomer or initiator in polymer synthesis. The ability to independently react the hydroxyl and iodo groups allows for the creation of polymers with precisely controlled architectures and, consequently, tunable properties. osti.govosti.gov

The long dodecyl chain of this compound imparts flexibility and hydrophobicity to the resulting polymers, while the terminal functional groups provide sites for polymerization or post-polymerization modification. For example, the hydroxyl group can initiate ring-opening polymerization of cyclic esters, while the iodo group can participate in atom transfer radical polymerization (ATRP) or be converted to other functional groups. This versatility allows for the synthesis of a wide range of polymer types, including block copolymers, graft copolymers, and star polymers.

The incorporation of this compound derivatives into polymer backbones can significantly influence the material's properties. For instance, semifluoroalkyl side chains, which can be synthesized from iodo-alcohols, can enhance thermal stability and chemical resistance in polymers like poly(1,4-phenylene ethynylene)s (PPEs). acs.org The segregation of these fluorinated side chains from hydrocarbon side chains can lead to the formation of highly ordered, crystalline structures in the solid state. acs.org

Table 2: Polymer Architectures Derived from this compound

| Polymer Type | Role of this compound Derivative | Tunable Property | Example Application |

| Poly(1,4-phenylene ethynylene)s (PPEs) | As a precursor to semifluoroalkoxy side chains. acs.org | Solubility, crystallinity, and optical properties. acs.org | Field-effect transistors, solar cells, sensors. acs.org |

| Supramolecular Polymers | As a monomer component. rsc.org | Viscosity, gelation, and photo-responsiveness. rsc.org | Smart materials, actuators. |

| Polyethylene Glycol (PEG) Resins | As a starting material for longer chain functionalized alkanes. ucl.ac.uk | Emulation of organic environments for solid-phase synthesis. ucl.ac.uk | Solid-supported catalysts. ucl.ac.uk |

Applications in Advanced Chemical Reagents and Catalysis through its Derivatives

The reactivity of the terminal iodo and hydroxyl groups makes this compound a valuable starting material for the synthesis of specialized chemical reagents and catalyst precursors. The iodo-group, in particular, is a versatile functional handle that can be readily displaced by nucleophiles or participate in coupling reactions.

Derivatives of this compound have been employed in various catalytic systems. For instance, it can be a precursor for synthesizing ligands for metal-catalyzed reactions. The long alkyl chain can provide solubility in nonpolar solvents or create specific steric environments around a catalytic center. In the context of micellar catalysis, amphiphilic derivatives of this compound can form micelles in water, creating a microenvironment that can accelerate reaction rates and influence selectivity. ucl.ac.uk

Furthermore, this compound is used in the synthesis of reagents for specific chemical transformations. For example, it is a key reactant in the preparation of iodoperfluoroalkylation reagents. rsc.org In a process catalyzed by a pyrene-based metal-organic framework under visible light, this compound can undergo an atom-transfer radical addition with perfluoroalkyl iodides, yielding valuable compounds for introducing perfluoroalkyl groups into organic molecules. rsc.org

Table 3: Derivatives of this compound and Their Applications

| Derivative | Synthetic Transformation | Application |

| 1-(12-hydroxydodecyl)imidazole | Nucleophilic substitution with imidazole (B134444). researchgate.net | Precursor for imidazolium-based ionic liquids and rotaxanes. researchgate.net |

| 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-5-iodododecan-1-ol | Radical addition of perfluorohexyl iodide. acs.orgrsc.org | Intermediate for synthesizing semifluorinated materials and in iodoperfluoroalkylation reactions. acs.orgrsc.org |

| 12-(Benzyloxy)dodecan-1-ol | Protection of the hydroxyl group with a benzyl (B1604629) group. ucl.ac.uk | Intermediate for the synthesis of longer-chain functionalized alkanes. ucl.ac.uk |

| Ester derivatives | Esterification with various carboxylic acids. rsc.org | Monomers for supramolecular polymers. rsc.org |

Emerging Research Directions and Future Perspectives in the Study of 12 Iodododecan 1 Ol

The bifunctional nature of 12-iodododecan-1-ol, featuring a primary alcohol at one end of its long aliphatic chain and a reactive iodine atom at the other, positions it as a versatile building block in chemical synthesis. While its fundamental applications are established, emerging research is exploring its potential in more sophisticated and specialized areas. These future-facing studies are primarily focused on leveraging its unique structure for sustainable chemistry, novel catalytic reactions, and the creation of advanced functional materials.

Q & A

Q. What are the primary safety protocols for handling 12-Iodododecan-1-ol in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (EN 374 standard) and eye protection to avoid skin/eye contact. Ensure adequate ventilation or respiratory protection (e.g., fume hoods) to prevent inhalation of vapors. Store in sealed containers in dry, ventilated areas away from ignition sources. Environmental controls (e.g., spill containment) are critical to prevent contamination of water systems .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and carbon chain configuration. Mass spectrometry (MS) confirms molecular weight (e.g., molecular ion peak at m/z 310.2 for C₁₂H₂₅IO). Infrared (IR) spectroscopy verifies hydroxyl (-OH) and iodine-carbon bonds. Cross-reference spectral data with databases like NIST Standard Reference Data for validation .

Q. How can researchers optimize synthesis routes for this compound?

- Methodological Answer : Employ nucleophilic substitution (e.g., reaction of 1,12-dodecanediol with hydroiodic acid) under controlled temperature (40–60°C) and anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. Report yields, purity (≥95% by GC-MS), and side products (e.g., elimination byproducts) for reproducibility .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in reported reactivity data for this compound?

- Methodological Answer : Conduct controlled replicate studies to isolate variables (e.g., solvent polarity, catalyst presence). Use multiple analytical methods (e.g., HPLC for purity, kinetic studies via UV-Vis spectroscopy) to cross-validate results. Address discrepancies by comparing experimental conditions (e.g., iodine stability under light exposure) and documenting batch-specific impurities .

Q. How can researchers design stability studies for this compound under diverse environmental conditions?

- Methodological Answer : Expose the compound to stressors:

- Thermal : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via GC-MS.

- Photolytic : Use UV light chambers (λ = 254–365 nm) to assess iodine bond cleavage.

- Oxidative : Test in hydrogen peroxide solutions (3–30%) to evaluate hydroxyl group stability.

Quantify degradation products (e.g., dodecanol, iodine radicals) using ICP-MS for trace iodine detection .

Q. What methodologies resolve challenges in isotopic labeling of this compound for mechanistic studies?

- Methodological Answer : Synthesize ¹²⁵I-labeled analogs via radioiodination (e.g., using Na¹²⁵I and chloramine-T). Confirm labeling efficiency with autoradiography or gamma counting. For non-radioactive studies, use deuterated solvents (D₂O) in NMR to track hydrogen exchange kinetics. Validate isotopic purity (>99%) via high-resolution MS .

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Perform systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, hexane) at 25°C. Use gravimetric analysis (post-evaporation) or UV-Vis spectroscopy for quantification. Report solvent purity and temperature controls. Computational modeling (e.g., COSMO-RS) can predict solubility trends based on molecular polarity .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use ANOVA for multi-group comparisons (e.g., solvent effects on bioactivity). Validate reproducibility via intra- and inter-laboratory studies, adhering to protocols like OECD Guidelines. Report confidence intervals and outlier exclusion criteria .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document detailed step-by-step procedures, including reaction times, equipment calibration (e.g., temperature probes), and purification thresholds (e.g., HPLC purity ≥98%). Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use standardized reagents (e.g., ACS-grade HI) to minimize batch variability .

Ethical and Environmental Considerations

Q. What waste management protocols are essential for this compound disposal?

- Methodological Answer :

Neutralize iodine-containing waste with sodium thiosulfate to convert hazardous iodine to non-toxic iodide. Incinerate organic residues in EPA-compliant facilities. Avoid aqueous discharge; monitor effluent for iodine content (≤0.1 ppm via ICP-OES). Document disposal methods in compliance with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.